Floctafenine-d5
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Overview
Description
Floctafenine-d5 is a deuterated form of Floctafenine, a nonsteroidal anti-inflammatory drug (NSAID) used to manage mild to moderate acute pain. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Floctafenine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Floctafenine can be synthesized beginning with the conversion of ortho-trifluoromethyl aniline to a quinolol. The compound is then condensed with ethoxy methylene malonic diethyl ester and cyclized thermally. The intermediate is saponified, and the resulting acid is decarboxylated and converted to the 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate affords the coupled intermediate. An ester interchange of that product with glycerol leads to the glyceryl ester, Floctafenine .
Industrial Production Methods
Industrial production methods for Floctafenine-d5 would follow similar synthetic routes but incorporate deuterated reagents to replace hydrogen atoms with deuterium. This process ensures that the deuterated version retains the same pharmacological properties as the non-deuterated compound while allowing for detailed metabolic studies.
Chemical Reactions Analysis
Types of Reactions
Floctafenine-d5 undergoes various chemical reactions, including:
Oxidation: Floctafenine can be oxidized to form its hydrolytic degradation product, Floctafenic acid.
Reduction: Reduction reactions are less common but can be used to study the stability of the compound under different conditions.
Substitution: The displacement of chlorine with other nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as methyl anthranilate are used in substitution reactions.
Major Products Formed
Oxidation: Floctafenic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Floctafenine-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Floctafenine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Corrosion Inhibition: Floctafenine has been studied for its anticorrosion potential for zinc in acidic solutions.
Analytical Chemistry: Used in micellar liquid chromatography to determine the presence of Floctafenine and its degradation products in tablets and human plasma.
Mechanism of Action
Floctafenine-d5 exerts its effects by inhibiting the synthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. This inhibition occurs through the enzymatic action of cyclooxygenase (COX) on arachidonic acid. Floctafenine inhibits both COX-1 and COX-2 enzymes, reducing the formation of prostaglandins and thereby alleviating inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another NSAID that inhibits prostaglandin synthesis.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that provides longer-lasting pain relief compared to Floctafenine.
Uniqueness
Floctafenine-d5 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts .
Properties
CAS No. |
1794884-17-5 |
---|---|
Molecular Formula |
C20H17F3N2O4 |
Molecular Weight |
411.392 |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)/i10D2,11D2,12D |
InChI Key |
APQPGQGAWABJLN-XPZONWKMSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F |
Synonyms |
2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester; N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid 2,3-Dihydroxypropyl-d5 Ester; 1-[N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate]glycerol-d5; Diralgan-d5; Floctaf |
Origin of Product |
United States |
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